3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride
CAS No.: 1396965-89-1
Cat. No.: VC2792615
Molecular Formula: C11H18Cl2N2O2
Molecular Weight: 281.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396965-89-1 |
|---|---|
| Molecular Formula | C11H18Cl2N2O2 |
| Molecular Weight | 281.18 g/mol |
| IUPAC Name | 3-methyl-2-(pyridin-2-ylmethylamino)butanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C11H16N2O2.2ClH/c1-8(2)10(11(14)15)13-7-9-5-3-4-6-12-9;;/h3-6,8,10,13H,7H2,1-2H3,(H,14,15);2*1H |
| Standard InChI Key | KMOGTWVIDSEYRW-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)O)NCC1=CC=CC=N1.Cl.Cl |
| Canonical SMILES | CC(C)C(C(=O)O)NCC1=CC=CC=N1.Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Formula and Weight
3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride has the molecular formula C11H18Cl2N2O2, with a calculated molecular weight of 281.18 g/mol. The compound is registered with the Chemical Abstracts Service (CAS) under the number 1396965-89-1, which serves as its unique identifier in chemical databases and literature. The IUPAC name for this compound is 3-methyl-2-(pyridin-2-ylmethylamino)butanoic acid;dihydrochloride, which precisely describes its chemical structure according to international nomenclature standards. The molecular structure includes a pyridine ring connected to an amino acid backbone, with two hydrochloride counterions forming the salt.
The presence of these two hydrochloride ions significantly affects the compound's physical and chemical properties compared to its parent compound. The salt formation typically results in enhanced water solubility, which is beneficial for many applications, particularly in biological research where aqueous solutions are commonly used. The structural characteristics of this compound make it distinct from similar compounds such as 3-methyl-2-(pyridin-3-yl)butanoic acid (which lacks the methylamino linkage and has a different pyridine substitution pattern) that appears in some chemical databases .
Applications and Research Findings
| Table 2: Potential Applications of 3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride | ||
|---|---|---|
| Application Area | Potential Use | Basis |
| Pharmaceutical Research | Drug development and biological activity studies | Structural features similar to biologically active compounds |
| Organic Synthesis | Building block for complex molecules | Functional group reactivity |
| Biochemical Research | Protein interaction studies | Amino acid and aromatic components |
| Analytical Chemistry | Reference standard in chromatography or spectroscopy | Defined chemical structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume